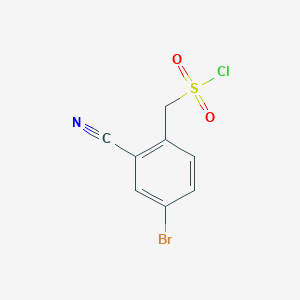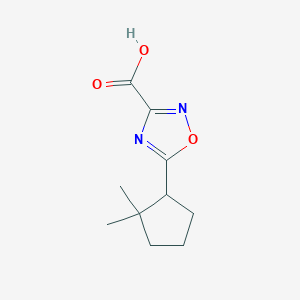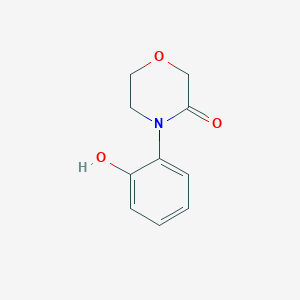
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic organic compound that features both an oxolane (tetrahydrofuran) ring and a pyrrolidine ring. These types of compounds are often of interest in medicinal chemistry and organic synthesis due to their unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the formation of the oxolane and pyrrolidine rings followed by their coupling. One possible synthetic route could involve:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin.
Formation of the Pyrrolidine Ring: This can be synthesized via the cyclization of a suitable amino alcohol or through the reduction of a pyrrole derivative.
Coupling Reaction: The final step involves coupling the oxolane and pyrrolidine rings through a suitable linker, such as an ethanone group, using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group or reduce double bonds within the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the rings or the ethanone linker.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols or alkanes.
科学的研究の応用
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
作用機序
The mechanism of action of 1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved would be specific to the target and the type of interaction (e.g., inhibition, activation, binding).
類似化合物との比較
Similar Compounds
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethane: Similar structure but without the ketone group.
1-(Tetrahydrofuran-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a different ring system.
Uniqueness
1-(Oxolan-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both an oxolane and a pyrrolidine ring, which can confer distinct chemical and biological properties. Its specific arrangement and functional groups make it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
1-(oxolan-3-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H17NO2/c12-10(8-3-5-13-7-8)6-9-2-1-4-11-9/h8-9,11H,1-7H2 |
InChIキー |
RDPDDLXBHIZSGE-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CC(=O)C2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


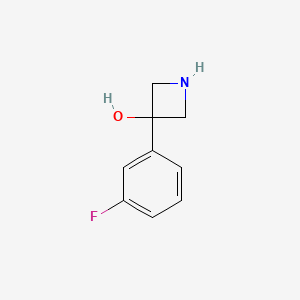

![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13070433.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070439.png)
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B13070446.png)
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
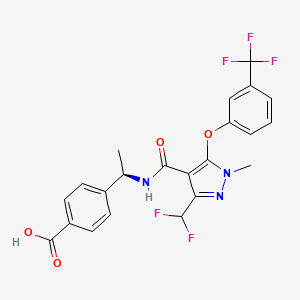

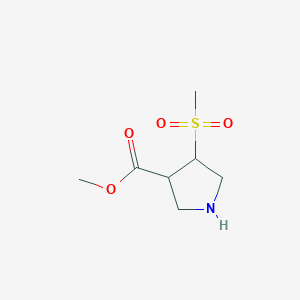
![1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13070464.png)
![(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13070472.png)
